molecular formula C13H24N2O4S B7530627 1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide

1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide

Cat. No.: B7530627
M. Wt: 304.41 g/mol
InChI Key: QUWVHZMDYORUJJ-UHFFFAOYSA-N
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Description

1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide is a synthetic compound that features a pyrrolidine ring, a butanoyl group, and a butylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide typically involves the functionalization of a preformed pyrrolidine ring. One common method includes the N-alkylation of pyrrolidine with butanoyl chloride and butylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound due to the presence of the pyrrolidine ring.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The pyrrolidine ring may interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The sulfonyl and butanoyl groups may also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties. The presence of both butanoyl and butylsulfonyl groups on the pyrrolidine ring enhances its potential for diverse applications in medicinal chemistry and other fields .

Properties

IUPAC Name

1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4S/c1-3-5-10-20(18,19)14-13(17)11-8-6-9-15(11)12(16)7-4-2/h11H,3-10H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWVHZMDYORUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC(=O)C1CCCN1C(=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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